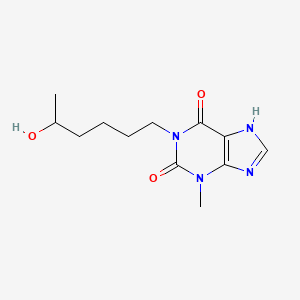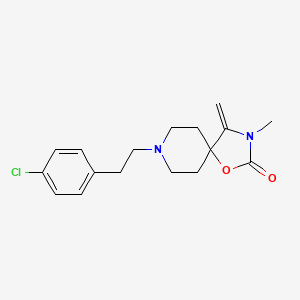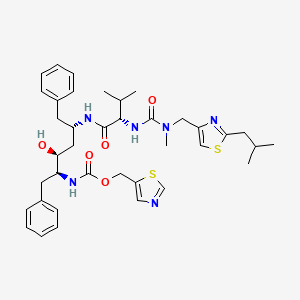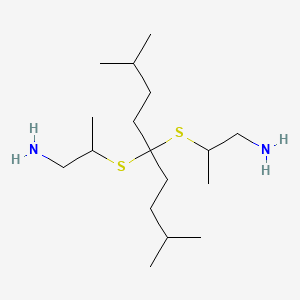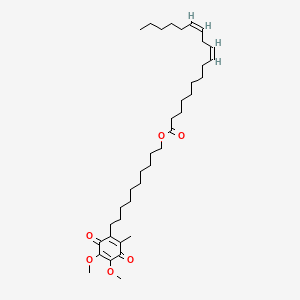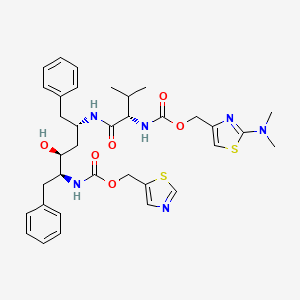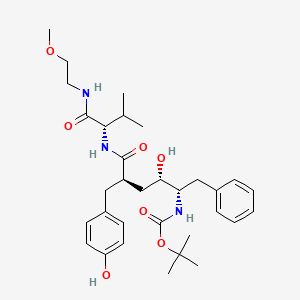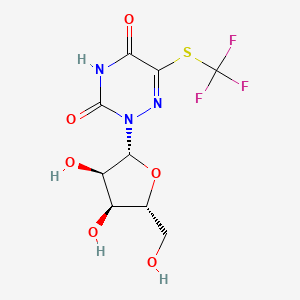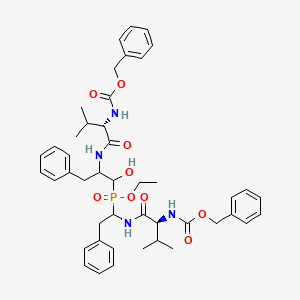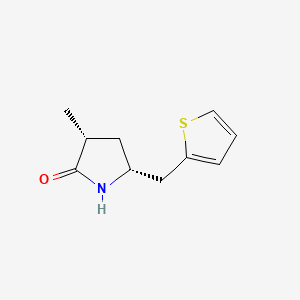
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.2813 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a methyl group and a thienylmethyl group in the cis-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- typically involves the reaction of 3-methyl-5-(2-thienylmethyl)-2-pyrrolidinone with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans-
- 2-Pyrrolidinone, 3-methyl-5-(2-furylmethyl)-, cis-
- 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, racemic
Uniqueness
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different properties compared to its trans- or racemic counterparts .
Properties
CAS No. |
97561-80-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(3R,5R)-3-methyl-5-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7-5-8(11-10(7)12)6-9-3-2-4-13-9/h2-4,7-8H,5-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
WMFWNCRXGCDGSS-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1=O)CC2=CC=CS2 |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



